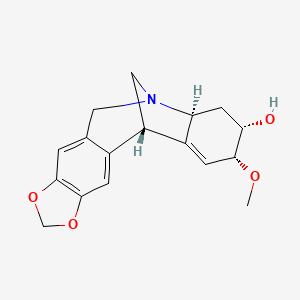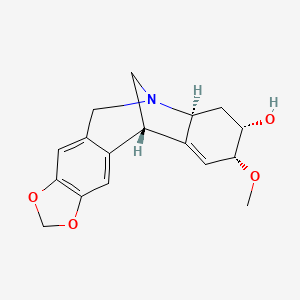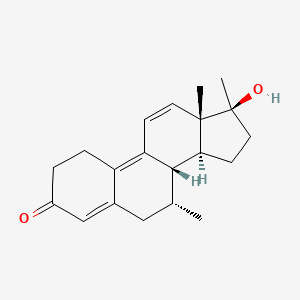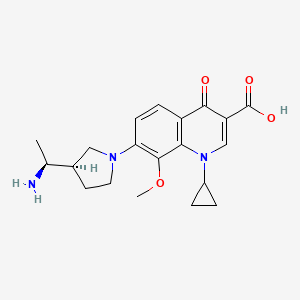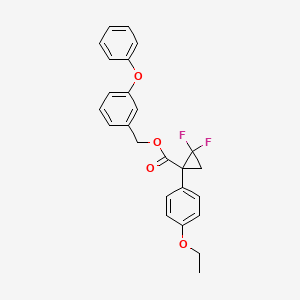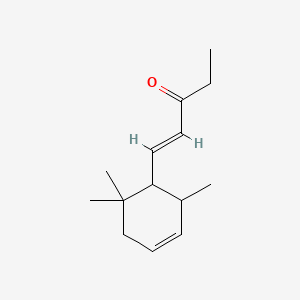
Methyl-delta-ionone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-delta-ionone, also known as methyl-δ-ionone, is a sesquiterpenoid belonging to the class of organic compounds known as terpenes. These compounds are characterized by three consecutive isoprene units. This compound is known for its floral fragrance and is commonly used in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl-delta-ionone is typically synthesized through the cyclization of intermediates derived from citral and butanone. The process involves aldol condensation reactions using metal hydroxides as condensing agents, followed by cyclization under acidic conditions . The use of polyethylene glycol (PEG) as a solvent and phosphoric acid in n-hexane as a catalytic system significantly enhances the yield and efficiency of the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce waste and improve yield. The catalysts and solvents used in the reaction can be recycled multiple times, making the process more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-delta-ionone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the isoprene units.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, which have applications in different industries .
Applications De Recherche Scientifique
Methyl-delta-ionone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: Studies have explored its role in biological pathways and its potential as a bioactive compound.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant floral scent.
Mécanisme D'action
The mechanism of action of methyl-delta-ionone involves its interaction with olfactory receptors, particularly OR51E2. This interaction triggers a cascade of molecular events that result in its characteristic fragrance. Additionally, its bioactive properties are mediated through the regulation of cell cycle proteins, pro-apoptotic and anti-apoptotic proteins, and inflammatory mediators .
Comparaison Avec Des Composés Similaires
- Alpha-ionone
- Beta-ionone
- Gamma-ionone
- Methyl-alpha-ionone
Comparison: Methyl-delta-ionone is unique due to its specific molecular structure, which imparts distinct olfactory properties. Compared to alpha-ionone and beta-ionone, it has a more pronounced floral scent. Its chemical reactivity also differs, making it suitable for specific industrial applications .
Propriétés
Numéro CAS |
7784-98-7 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h6-9,11,13H,5,10H2,1-4H3/b9-8+ |
Clé InChI |
ZQJCPDKTEXSWTH-CMDGGOBGSA-N |
SMILES isomérique |
CCC(=O)/C=C/C1C(C=CCC1(C)C)C |
SMILES canonique |
CCC(=O)C=CC1C(C=CCC1(C)C)C |
Densité |
0.931-0.938 |
Description physique |
colourless to yellow liquid |
Solubilité |
insoluble in water; soluble in alcohol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


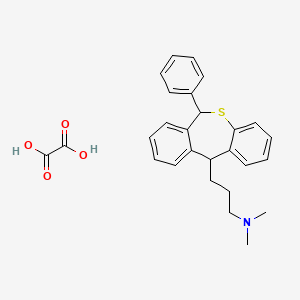
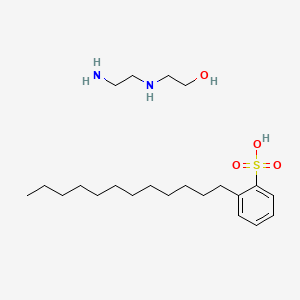
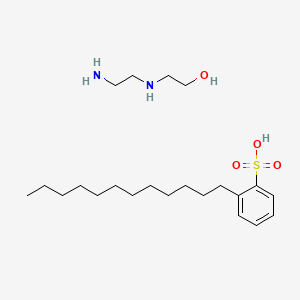
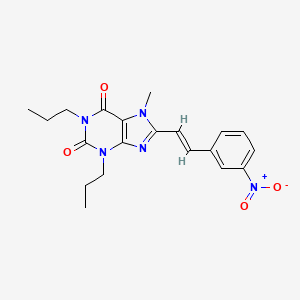
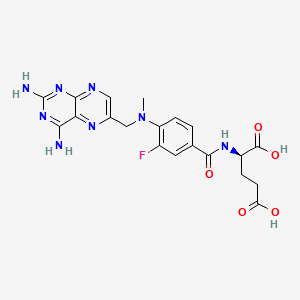

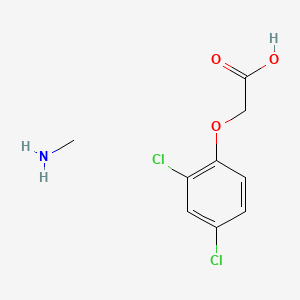
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
